1-Fluoro-2,4,6-trinitrobenzene 1-Fluoro-2,4,6-trinitrobenzene
Brand Name: Vulcanchem
CAS No.: 364-44-3
VCID: VC1572977
InChI: InChI=1S/C6H2FN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C6H2FN3O6
Molecular Weight: 231.09 g/mol

1-Fluoro-2,4,6-trinitrobenzene

CAS No.: 364-44-3

Cat. No.: VC1572977

Molecular Formula: C6H2FN3O6

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2,4,6-trinitrobenzene - 364-44-3

Specification

CAS No. 364-44-3
Molecular Formula C6H2FN3O6
Molecular Weight 231.09 g/mol
IUPAC Name 2-fluoro-1,3,5-trinitrobenzene
Standard InChI InChI=1S/C6H2FN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H
Standard InChI Key XPARNGAWWCCOIM-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Identification

1-Fluoro-2,4,6-trinitrobenzene is a nitroaromatic compound with a distinctive chemical structure featuring three nitro groups at positions 2, 4, and 6 of the benzene ring, and a fluorine atom at position 1. The compound is known by several synonyms, including picryl fluoride, trinitrofluorobenzene, and 2-fluoro-1,3,5-trinitrobenzene . It exists as white crystals at room temperature with a melting point of 125-127°C (literature value: 122-123°C) .

Physical and Chemical Properties

The key physical and chemical properties of 1-fluoro-2,4,6-trinitrobenzene are summarized in Table 1:

PropertyValue
CAS Number364-44-3
Molecular FormulaC₆H₂FN₃O₆
Molecular Weight231.095 g/mol
Physical StateWhite crystals
Melting Point125-127°C
SolubilitySoluble in organic solvents
¹H NMR (CCl₄)δₕ 9.12 ppm (2H, d, ³Jₕₕ 5.4 Hz)
¹⁹F NMR-114.5 ppm (t, ⁴Jₕf 5.4 Hz)

Table 1: Physical and Chemical Properties of 1-Fluoro-2,4,6-trinitrobenzene

Electronic Structure and Reactivity Profile

The electronic structure of 1-fluoro-2,4,6-trinitrobenzene is dominated by the strong electron-withdrawing effects of both the fluorine atom and the three nitro groups. These groups create an electron-deficient aromatic system that is highly susceptible to nucleophilic attack. The presence of multiple electron-withdrawing groups makes the benzene ring highly electrophilic, particularly at the position bearing the fluorine atom. This electronic configuration is responsible for the compound's high reactivity in nucleophilic aromatic substitution reactions.

Synthesis Methods

Standard Synthetic Route

The primary method for synthesizing 1-fluoro-2,4,6-trinitrobenzene involves the nitration of 2,4-dinitrofluorobenzene. This synthetic pathway was described by Shaw and Seaton and involves the reaction of 2,4-dinitrofluorobenzene with potassium nitrate in fuming sulfuric acid .

The reaction conditions and parameters are summarized in Table 2:

ParameterValue
Starting Material2,4-dinitrofluorobenzene (5.0 g, 0.027 mol)
Nitrating AgentPotassium nitrate (10.5 g, 0.104 mol)
Acid Catalyst20% fuming H₂SO₄ (29 mL)
Temperature125°C
Reaction Time48 hours
Yield50% (3.18 g)
Product AppearanceWhite crystals

Table 2: Synthesis Parameters for 1-Fluoro-2,4,6-trinitrobenzene

Reaction Mechanism

The nitration process follows a typical electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) generated from the reaction of potassium nitrate with sulfuric acid acts as the electrophile. The electron-withdrawing nature of the existing fluoro and nitro substituents directs the incoming nitro group primarily to the remaining unsubstituted position on the benzene ring. The extended reaction time (48 hours) is necessary due to the decreased reactivity of the aromatic ring caused by the existing electron-withdrawing groups.

Chemical Reactivity

Nucleophilic Aromatic Substitution

The most notable chemical behavior of 1-fluoro-2,4,6-trinitrobenzene is its propensity to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the three nitro groups significantly activate the carbon-fluorine bond toward nucleophilic attack. This reactivity is similar to that observed with 1-fluoro-2,4-dinitrobenzene, which has been extensively studied in reactions with amino groups in proteins and membrane systems .

Redox Properties

The nitro groups in 1-fluoro-2,4,6-trinitrobenzene can participate in redox reactions. Under appropriate conditions, these groups can be reduced to amino groups, which could potentially lead to the formation of triaminofluorobenzene derivatives. This redox chemistry is important for understanding the compound's behavior in biological systems and its potential environmental fate.

Applications in Biochemistry and Molecular Biology

Protein Chemistry

1-Fluoro-2,4,6-trinitrobenzene, like its related compound 1-fluoro-2,4-dinitrobenzene, has applications in protein chemistry as a labeling reagent for amino groups. Research on similar compounds has shown that fluoronitrobenzene derivatives can effectively label amino groups in proteins, particularly those in hydrophobic environments . The specificity of these reactions can be manipulated by controlling reaction conditions such as pH and through the use of blocking agents like methyl acetimidate.

Membrane Studies

The compound's ability to react with amino groups makes it useful for studying membrane proteins and lipids. Research on related compounds has demonstrated that fluoronitrobenzene derivatives can be used to probe the accessibility and reactivity of amino groups in membrane systems, providing insights into membrane structure and protein topology . The high reactivity of 1-fluoro-2,4,6-trinitrobenzene toward nucleophiles makes it particularly suitable for studying amino groups in hydrophobic or sterically hindered environments.

Comparison with Structurally Related Compounds

Structural Analogs

1-Fluoro-2,4,6-trinitrobenzene belongs to a family of polynitroaromatic compounds that includes several structurally related molecules. Table 3 compares 1-fluoro-2,4,6-trinitrobenzene with some of its structural analogs:

CompoundStructureKey Differences
1-Fluoro-2,4,6-trinitrobenzeneC₆H₂FN₃O₆Reference compound
2,4,6-TrifluoronitrobenzeneC₆H₂F₃NO₂Contains three fluorine atoms and one nitro group
1-Fluoro-2,4-dinitrobenzeneC₆H₃FN₂O₄Contains two nitro groups instead of three
2,4,6-TrinitrobenzenesulfonateC₆H₂N₃O₉SContains a sulfonate group instead of fluorine
1-Chloro-2,4,6-trinitrobenzeneC₆H₂ClN₃O₆Contains chlorine instead of fluorine

Table 3: Comparison of 1-Fluoro-2,4,6-trinitrobenzene with Structural Analogs

Reactivity Comparison

Analytical Methods

Spectroscopic Characterization

1-Fluoro-2,4,6-trinitrobenzene can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation. The ¹H NMR spectrum in carbon tetrachloride shows a doublet at δₕ 9.12 ppm (2H, ³Jₕₕ 5.4 Hz), while the ¹⁹F NMR spectrum displays a triplet at -114.5 ppm (⁴Jₕf 5.4 Hz) . These spectroscopic features are consistent with the proposed structure and can be used for identification and purity assessment.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the quantitative analysis of 1-fluoro-2,4,6-trinitrobenzene. These techniques are particularly useful for monitoring reaction progress, assessing purity, and detecting trace amounts of the compound in environmental or biological samples.

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